REACTION_CXSMILES
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[C:1]1([NH2:8])[C:2]([NH2:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10]>>[NH2:7][C:2]1[CH:3]=[C:4]([S:9]([OH:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:1]=1[NH2:8]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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C=1(C(=CC=CC1)N)N
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting solution was stirred for 30 min at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Then the resulting solution was stirred overnight at 140° C. in an oil bath
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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quenched by the addition of 500 g of ice
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Type
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FILTRATION
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Details
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the solids collected by filtration
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Type
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CUSTOM
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Details
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The crude product was purified by recrystallization from water
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Type
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CUSTOM
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Details
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resulting in 9.8 g (28%) of 3,4-diaminobenzenesulfonic acid as a white solid
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Reaction Time |
30 min |
Name
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Type
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|
Smiles
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NC=1C=C(C=CC1N)S(=O)(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |